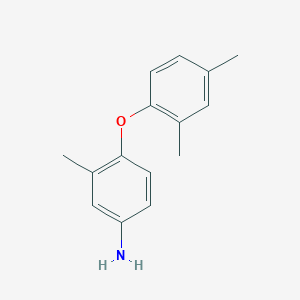

4-(2,4-Dimethylphenoxy)-3-methylaniline

Description

4-(2,4-Dimethylphenoxy)-3-methylaniline (CAS RN: Not explicitly provided) is an aromatic amine derivative featuring a 3-methyl-substituted aniline core linked to a 2,4-dimethylphenoxy group. This compound is structurally characterized by two methyl groups on the phenoxy ring at positions 2 and 4 and a methyl group on the aniline ring at position 3 (Figure 1).

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-4-6-14(11(2)8-10)17-15-7-5-13(16)9-12(15)3/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMNKGYSOBGBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenoxy)-3-methylaniline typically involves the reaction of 2,4-dimethylphenol with 3-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 2,4-dimethylphenol is reacted with 3-methylaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenoxy)-3-methylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

4-(2,4-Dimethylphenoxy)-3-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenoxy)-3-methylaniline involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to changes in their activity. The methyl groups may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-(3,5-Dimethylphenoxy)-3-methylaniline (sc-314460)

- Structure: Differs from the target compound in the phenoxy methyl group positions (3,5 vs. 2,4).

- This may reduce reactivity in electrophilic aromatic substitution reactions .

4-(3,5-Dimethylphenoxy)aniline (sc-314461)

- Structure : Lacks the 3-methyl group on the aniline ring.

- Impact : The absence of the 3-methyl group increases the electron density on the aniline nitrogen, making it more nucleophilic. This could improve its utility in diazotization or azo-dye synthesis compared to the target compound .

Simpler Methylaniline Derivatives (e.g., 3-Methylaniline)

- Structure : Single methyl group on the aniline ring.

- Impact: 3-Methylaniline derivatives, such as TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline), demonstrate applications in enzymatic assays due to their redox-active properties . The additional phenoxy group in 4-(2,4-Dimethylphenoxy)-3-methylaniline likely reduces solubility in aqueous media but enhances thermal stability.

Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

- Melting Points: Derivatives like N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide exhibit melting points between 142–180°C, suggesting that the 2,4-dimethylphenoxy group contributes to crystalline stability .

- Acidity: Electron-donating methyl groups on the phenoxy ring (e.g., in 2,4-dimethylcarbolic acid) reduce acidity, which may influence the target compound’s behavior in proton-transfer reactions .

Data Table: Key Structural Analogs

Research Implications and Gaps

- Biological Activity: Piperazine and quinoline derivatives with dimethylphenoxy groups (e.g., 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione) show anti-mycobacterial activity, suggesting the target compound could be explored for similar therapeutic roles .

- Synthetic Optimization : Further studies are needed to elucidate the target compound’s reaction conditions, given the challenges posed by steric effects .

Biological Activity

4-(2,4-Dimethylphenoxy)-3-methylaniline, also known by its chemical identifier CAS No. 946663-55-4, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a phenoxy group attached to an aniline structure, which contributes to its unique biological properties and potential therapeutic applications.

- Molecular Formula: C13H17N

- Molecular Weight: 201.28 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The phenoxy group enhances lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell communication and function.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains.

- Anticancer Potential: Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Studies

A study conducted by Zhao et al. (2023) evaluated the antimicrobial efficacy of various phenoxy compounds, including this compound. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry (2024), researchers examined the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Anti-inflammatory Mechanisms

Research by Kim et al. (2025) explored the anti-inflammatory properties of this compound in a murine model of inflammation. The findings revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | Zhao et al., 2023 |

| Anticancer | Cytotoxicity in MCF-7 breast cancer cells | Journal of Medicinal Chemistry, 2024 |

| Anti-inflammatory | Reduction of TNF-alpha and IL-6 levels | Kim et al., 2025 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.